molecular formula C11H14Cl3N3 B6285133 [6-(pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride CAS No. 2138024-14-1

[6-(pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride

Cat. No.: B6285133
CAS No.: 2138024-14-1
M. Wt: 294.6
InChI Key:
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Description

[6-(pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride: is a chemical compound that features a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine rings imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method includes the reaction of 2-bromopyridine with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine rings can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [6-(pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The pyridine rings are known to interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and catalysts. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [6-(pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can act as a ligand, modulating the function of receptors and other proteins involved in cellular processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [6-(pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride lies in its specific substitution pattern on the pyridine rings, which imparts distinct chemical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [6-(pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride involves the reaction of 2-bromopyridine with 2-pyridylboronic acid to form 6-(pyridin-2-yl)pyridine. This intermediate is then reacted with formaldehyde and ammonium chloride to form [6-(pyridin-2-yl)pyridin-2-yl]methanamine. Finally, this compound is reacted with hydrochloric acid to form the trihydrochloride salt.", "Starting Materials": [ "2-bromopyridine", "2-pyridylboronic acid", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-bromopyridine with 2-pyridylboronic acid in the presence of a palladium catalyst to form 6-(pyridin-2-yl)pyridine.", "Step 2: React 6-(pyridin-2-yl)pyridine with formaldehyde and ammonium chloride in the presence of a base to form [6-(pyridin-2-yl)pyridin-2-yl]methanamine.", "Step 3: React [6-(pyridin-2-yl)pyridin-2-yl]methanamine with hydrochloric acid to form the trihydrochloride salt." ] }

CAS No.

2138024-14-1

Molecular Formula

C11H14Cl3N3

Molecular Weight

294.6

Purity

95

Origin of Product

United States

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